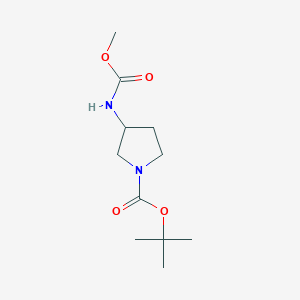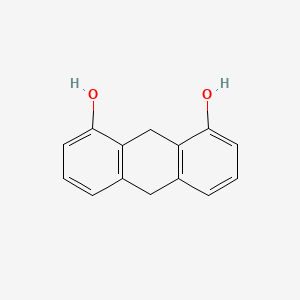
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine is a compound belonging to the pyrimidine family, which is known for its diverse pharmacological properties. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine typically involves a series of chemical reactions. One common method includes the reaction of 5-bromo-2-methoxyaniline with a pyrimidine derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts like palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives with potential pharmacological properties.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins, such as protein kinase C (PKC) and nuclear factor kappa B (NF-κB). This inhibition can lead to the reduction of inflammatory responses and the protection of neuronal cells from damage . The compound’s ability to modulate these pathways makes it a promising candidate for further research and development.
Comparison with Similar Compounds
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
5-bromo-2-(4-methoxybenzyloxy)pyrimidine: This compound has similar structural features but different functional groups, leading to variations in its chemical and biological properties.
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Known for its selective inhibition of protein kinase C, this compound shares some pharmacological properties with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C11H11BrN4O |
|---|---|
Molecular Weight |
295.14 g/mol |
IUPAC Name |
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H11BrN4O/c1-17-9-3-2-7(12)6-8(9)15-10-4-5-14-11(13)16-10/h2-6H,1H3,(H3,13,14,15,16) |
InChI Key |
NUEPYARFBVJHAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC2=NC(=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(bromomethyl)-2-methylphenyl]Piperidine](/img/structure/B13882219.png)

![tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate](/img/structure/B13882233.png)

![4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl methanesulfonate](/img/structure/B13882254.png)
![1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13882256.png)





![tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13882303.png)

